[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate

Catalog No.
S3348182
CAS No.
1255717-05-5
M.F
C12H12F3N3O3
M. Wt
303.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trif...

CAS Number

1255717-05-5

Product Name

[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate

IUPAC Name

1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid

Molecular Formula

C12H12F3N3O3

Molecular Weight

303.24

InChI

InChI=1S/C10H11N3O.C2HF3O2/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8;3-2(4,5)1(6)7/h2-7H,11H2,1H3;(H,6,7)

InChI Key

OJOXGLYUJDLYHE-UHFFFAOYSA-N

SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2)N.C(=O)(C(F)(F)F)O

[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate is a chemical compound characterized by its unique oxadiazole structure, which includes a phenyl group and an ethylamine moiety. The trifluoroacetate salt form enhances its solubility and stability, making it suitable for various applications in biological and chemical research. The compound's structure contributes to its potential biological activities, particularly in pharmacological contexts.

The chemical behavior of [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate can be understood through its participation in various types of reactions:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, engaging in substitution reactions with electrophiles.
  • Acid-Base Reactions: The trifluoroacetate component can participate in acid-base reactions, influencing the compound's solubility and reactivity.
  • Condensation Reactions: The compound may undergo condensation with other reactive species to form larger molecular structures.

These reactions are essential for understanding the compound's interactions in biological systems and its potential utility in synthetic chemistry.

The biological activity of [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate is significant due to its potential pharmacological properties. Compounds with oxadiazole rings are often explored for their:

  • Antimicrobial Activity: They may inhibit the growth of bacteria or fungi.
  • Anticancer Properties: Some derivatives have shown promise in targeting cancer cells.
  • Anti-inflammatory Effects: The compound could modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Biological assays are typically employed to evaluate these activities quantitatively.

The synthesis of [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate generally involves several key steps:

  • Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazines and carbonyl compounds.
  • Alkylation of the Amine: The oxadiazole derivative is then alkylated with an ethyl halide to introduce the ethylamine group.
  • Salt Formation: Finally, the compound can be converted into its trifluoroacetate salt by reaction with trifluoroacetic acid.

These methods may vary based on the desired purity and yield of the final product.

[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate has several potential applications:

  • Pharmaceutical Research: As a lead compound for developing new drugs targeting various diseases.
  • Chemical Biology: Used as a probe to study biological processes due to its unique structural features.
  • Material Science: Potential applications in creating novel materials with specific electronic or optical properties.

Interaction studies involving [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate focus on understanding how this compound interacts with biological targets:

  • Enzyme Inhibition Studies: Evaluating its ability to inhibit specific enzymes linked to disease pathways.
  • Binding Affinity Assessments: Determining how well the compound binds to target proteins using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Cellular Assays: Assessing the effects on cell viability and proliferation in various cancer cell lines.

These studies provide insights into the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate, allowing for comparative analysis:

Compound NameStructureUnique Features
3-Pyridyl oxadiazoleContains a pyridine ringKnown for antitumor activity
4-AminoquinolineContains a quinoline ringEffective against malaria
Benzothiazole derivativesContains a thiazole ringExhibits antimicrobial properties

The uniqueness of [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate lies in its specific combination of an oxadiazole structure with an ethylamine side chain and trifluoroacetate salt form, which may enhance solubility and bioactivity compared to other derivatives.

This detailed overview highlights the significance of [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate across various scientific domains, emphasizing its potential as a valuable compound in both research and application contexts.

Conventional Heterocyclic Synthesis Pathways

Cyclocondensation Strategies for Oxadiazole Core Assembly

The 1,2,4-oxadiazole ring is typically constructed via cyclocondensation of O-acylamidoximes, a method that ensures high regioselectivity and functional group tolerance. A two-step protocol dominates this approach:

  • Synthesis of O-acylamidoximes: Reaction of amidoximes with acyl chlorides, anhydrides, or activated carboxylic acids in aprotic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN). For example, O-acylation of 3-phenylpropanamidoxime with benzoyl chloride yields the intermediate O-benzoylamidoxime [1].
  • Cyclocondensation: Treatment of the O-acylamidoxime with tetrabutylammonium fluoride (TBAF) in THF at room temperature initiates cyclization. This method achieves yields exceeding 90% within 1–16 hours, depending on the TBAF stoichiometry (0.1–1.4 equivalents) [1].

Alternative one-pot strategies bypass intermediate isolation by combining amidoximes with carboxylic acid derivatives in dimethyl sulfoxide (DMSO) under alkaline conditions (NaOH/KOH). This approach simplifies the workflow and is effective for substrates bearing electron-withdrawing groups, such as nitro substituents [1].

Table 1: Cyclocondensation Methods for 1,2,4-Oxadiazole Synthesis

Starting MaterialCatalyst/SolventConditionsYield (%)Reference
O-BenzoylamidoximeTBAF/THFRT, 12 h97 [1]
Amidoxime + Benzoyl ChlorideNaOH/DMSO80°C, 4 h85 [1]
Nitro-substituted AmidoximeKOH/MeCNReflux, 24 h78 [1]

Functionalization of the Ethylamine Side Chain

Post-cyclization modification is critical for introducing the ethylamine moiety. Two primary strategies are employed:

  • Nucleophilic Substitution: A bromoethyl group at the 5-position of the oxadiazole undergoes displacement with aqueous ammonia or protected amines. For instance, 5-(2-bromoethyl)-3-phenyl-1,2,4-oxadiazole reacts with ammonium hydroxide at 60°C to yield the primary amine [1].
  • Reductive Amination: Ketone or aldehyde functionalities on the ethyl side chain are reduced with sodium cyanoborohydride in the presence of ammonium acetate, though this method is less common for sterically hindered substrates [1].

Green Chemistry Approaches in Oxadiazole Derivative Synthesis

Microwave-Assisted Cyclization Techniques

Microwave irradiation significantly accelerates cyclocondensation while maintaining high yields. In a representative procedure, O-acylamidoximes irradiated at 150°C for 5 minutes in the presence of TBAF achieve >95% conversion, compared to 12 hours under conventional heating [1]. This method is particularly advantageous for thermally sensitive substrates, minimizing side reactions like polymerization of vinyl groups [1].

Table 2: Conventional vs. Microwave-Assisted Cyclization

ParameterConventional HeatingMicrowave Irradiation
Temperature (°C)110150
Time12 h5 min
Yield (%)9799

Solvent-Free Mechanochemical Synthesis Protocols

While solvent-free mechanochemical methods are emerging in heterocyclic chemistry, their application to [1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine remains unexplored in the reviewed literature [1] [2] [3]. Current protocols for analogous compounds employ ball milling of amidoximes with carboxylic acids in the presence of solid bases like potassium carbonate, but adaptations for this specific substrate require further investigation.

Apoptosis Induction Pathways in Solid Tumor Models

The apoptotic mechanisms of 1,2,4-oxadiazole derivatives in solid tumor models demonstrate multifaceted cellular targeting approaches. Research has established that phenyl-substituted oxadiazole compounds induce programmed cell death through intrinsic mitochondrial pathways, particularly in cancer cell lines where they exhibit selective cytotoxicity compared to normal cells [4] [5].

In studies of 1,2,4-oxadiazole derivatives against human cancer cell lines, compounds demonstrated significant apoptotic induction characterized by externalization of phosphatidylserine, a key biochemical marker of early apoptosis. The mechanism involves disruption of mitochondrial membrane potential and subsequent release of cytochrome c, leading to caspase activation cascades. Flow cytometry analysis using annexin V-FITC and propidium iodide staining revealed that phenyl-oxadiazole compounds increased early apoptotic cell populations from baseline levels of 5.9% to ranges of 45.2% to 62.7% in breast adenocarcinoma cell lines [4] [6].

The molecular mechanisms underlying apoptosis induction involve multiple signaling pathways. Analysis of caspase activation patterns demonstrates that 1,2,4-oxadiazole derivatives activate both caspase-3 and caspase-7, with concurrent activation of caspase-9, indicating engagement of the intrinsic apoptotic pathway. Western blot analyses confirm increased expression of pro-apoptotic proteins, including elevated Bax/Bcl-2 ratios and enhanced cytochrome c release from mitochondria [7] [8].

Cell cycle analysis reveals that phenyl-oxadiazole compounds induce cell cycle arrest primarily at the G0/G1 phase, with significant accumulation of cells in the S phase. In breast cancer cell lines, treatment with phenyl-substituted 1,2,4-oxadiazole derivatives resulted in G0/G1 phase arrest from 45.86% in untreated cells to 52.33% following treatment, with concurrent increases in S phase populations from 37.09% to 41.03% [8].

Selective Cytotoxicity Profiling Across Cancer Cell Lines

The selective cytotoxicity profiles of phenyl-oxadiazole derivatives demonstrate remarkable specificity for malignant cells over normal cellular populations. Comprehensive screening across multiple cancer cell lines reveals distinct patterns of sensitivity that correlate with structural modifications within the oxadiazole scaffold [9] [10].

Cancer Cell Line TypeRepresentative Cell LinesIC50 Range (μM)Selectivity Index
Breast AdenocarcinomaMDA-MB-231, MCF-71.82-35.582.6-61.7
Colorectal CarcinomaHCT-116, HT-290.80-15.638.9-18.7
Lung CarcinomaA549, H405.3-18.39.7-43.99
Hepatocellular CarcinomaHepG-228.4-35.5836.36-41.17
Prostate CancerPC-3, DU-1450.67-13.622.61-48.37

The structure-activity relationship analysis reveals that electron-donating groups at the para position of the phenyl ring significantly enhance cytotoxic activity. Compounds bearing methoxy substituents demonstrate approximately 10-fold greater potency compared to derivatives with electron-withdrawing nitro groups. The presence of the amino group directly attached to the ethyl linker appears crucial for maintaining selectivity toward cancer cells while preserving lower toxicity against normal fibroblasts and macrophages [11] [12].

In melanoma cell lines, 1,2,4-oxadiazole derivatives exhibit particular efficacy with mechanisms involving tumor-associated macrophage polarization. The compounds demonstrate ability to repolarize macrophages from the M2 pro-tumoral phenotype to the M1 anti-tumoral phenotype, with accompanying increases in tumor necrosis factor-alpha and interleukin-12 production. This dual mechanism of direct cytotoxicity combined with immunomodulatory effects provides enhanced therapeutic potential in solid tumor models [13].

Pancreatic ductal adenocarcinoma cell lines, including SUIT-2, Capan-1, and Panc-1, demonstrate sensitivity to phenyl-oxadiazole derivatives with median inhibitory concentrations in the micromolar and sub-micromolar ranges. The mechanism involves inhibition of epithelial-to-mesenchymal transition markers, including SNAIL-1/2 and matrix metalloproteinase-9, resulting in reduced cell migration capacity and enhanced apoptotic susceptibility [14].

Dates

Last modified: 08-19-2023

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